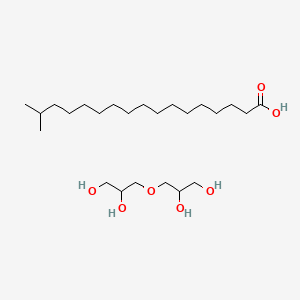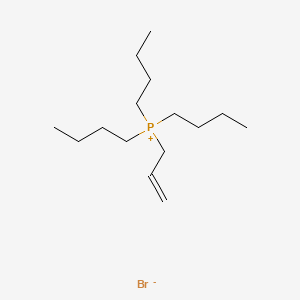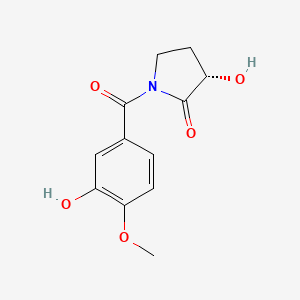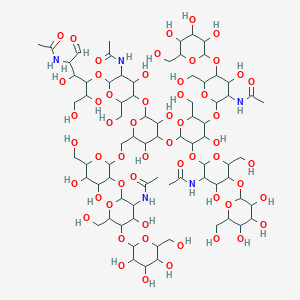![molecular formula C57H108O6 B1609141 1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol CAS No. 51195-71-2](/img/structure/B1609141.png)
1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol
Overview
Description
Glycerol 1, 2-dioctadecanoate 3-(9Z-octadecenoate), also known as 1, 2-distearoyl-3-oleoylglycerol or 1-oleodistearin, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Glycerol 1, 2-dioctadecanoate 3-(9Z-octadecenoate) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glycerol 1, 2-dioctadecanoate 3-(9Z-octadecenoate) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, glycerol 1, 2-dioctadecanoate 3-(9Z-octadecenoate) is primarily located in the membrane (predicted from logP) and adiposome. Outside of the human body, glycerol 1, 2-dioctadecanoate 3-(9Z-octadecenoate) can be found in cocoa and cocoa products and fats and oils. This makes glycerol 1, 2-dioctadecanoate 3-(9Z-octadecenoate) a potential biomarker for the consumption of these food products.
Scientific Research Applications
Lipid Bilayer Models and Membrane Interactions
Research has shown that lipid bilayers, similar in composition to biological membranes, can be stabilized by specific phospholipids, including derivatives of 1,2-dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol. These lipid bilayers serve as models for studying membrane properties and interactions with proteins or peptides, significantly advancing our understanding of biological membrane dynamics and functionality (Saccani et al., 2004).
Liposome Research
In the context of liposomes, which are spherical vesicles with a lipid bilayer, studies have demonstrated that specific lipid mixtures, including this compound, interact differently with serum proteins. This research is pivotal in designing drug delivery systems, where the lipid composition can significantly influence the delivery efficiency and biocompatibility of the liposomes (Triantafyllopoulou et al., 2022).
Analytical and Chromatographic Techniques
The compound has been utilized in developing analytical techniques such as high-performance liquid chromatography (HPLC) for separating asymmetric triacylglycerol, aiding in understanding lipid composition in various biological and food products. This analytical application is significant for both biochemical research and industrial quality control (Nagai et al., 2011).
properties
CAS RN |
51195-71-2 |
|---|---|
Molecular Formula |
C57H108O6 |
Molecular Weight |
889.5 g/mol |
IUPAC Name |
[2-octadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,28,54H,4-24,26-27,29-53H2,1-3H3/b28-25+ |
InChI Key |
YFFIQXNTTVSKJC-AZPGRJICSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
melting_point |
42.1°C |
Other CAS RN |
28880-75-3 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1609067.png)





![2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B1609076.png)
